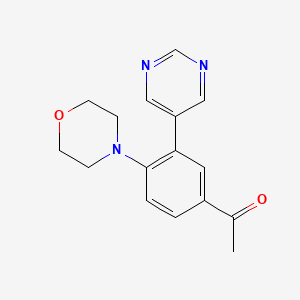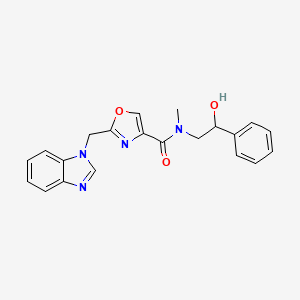
1-(4-morpholin-4-yl-3-pyrimidin-5-ylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-(4-morpholin-4-yl-3-pyrimidin-5-ylphenyl)ethanone" involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For example, a related compound was synthesized from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate, achieving a total yield of 43% across three steps (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds often features a morpholine ring, which is crucial for their biological activity. For instance, the three-dimensional structure of an enaminone containing a morpholine moiety was confirmed by single crystal X-ray crystallography, highlighting the importance of this structural element (Bhat et al., 2018).
Chemical Reactions and Properties
Compounds like "1-(4-morpholin-4-yl-3-pyrimidin-5-ylphenyl)ethanone" can participate in various chemical reactions due to their functional groups. For example, microwave-assisted synthesis techniques have been applied to synthesize novel pyrimidines and thiazolidinones starting from 1-(4-morpholinophenyl)ethanone, showcasing the compound's reactivity and potential for generating diverse chemical entities (Merugu et al., 2010).
Physical Properties Analysis
While specific data on "1-(4-morpholin-4-yl-3-pyrimidin-5-ylphenyl)ethanone" was not directly available, the physical properties of related compounds can be deduced through analytical techniques such as NMR, MS, and XRD analyses. These methods provide insights into the compound's structure and purity, essential for understanding its physical characteristics.
Chemical Properties Analysis
The chemical properties of such compounds are influenced by the presence of the morpholine and pyrimidine rings. These structures contribute to the compound's potential biological activity and interaction with biological targets. The synthesis and study of derivatives, as well as their QSAR-analysis, shed light on how modifications to the chemical structure can impact antioxidant activity and other biological properties (Drapak et al., 2019).
Propiedades
IUPAC Name |
1-(4-morpholin-4-yl-3-pyrimidin-5-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(20)13-2-3-16(19-4-6-21-7-5-19)15(8-13)14-9-17-11-18-10-14/h2-3,8-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZAMRPDITXCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCOCC2)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholin-4-yl-3-pyrimidin-5-ylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6-ethylpyrimidin-4-amine](/img/structure/B5616289.png)
![1-benzofuran-2-yl[4-(3-fluorobenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5616304.png)
![1-methyl-3-[2-(methylamino)phenyl]benzo[g]quinoxalin-2(1H)-one](/img/structure/B5616309.png)
![4,5-dimethyl-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyrimidine](/img/structure/B5616320.png)
![2-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5616323.png)
![(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)

![5-ethyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B5616333.png)
![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)
![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5616346.png)

![N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-(3-pyridinyl)acetamide](/img/structure/B5616353.png)
![(3S*,4S*)-1-[3-(cyclopentylamino)-3-oxopropyl]-4-isopropyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616369.png)